molecular formula C₂₀H₃₅NO₁₁ B1152327 PD 312236, PD 312237 mixture

PD 312236, PD 312237 mixture

Cat. No.: B1152327
M. Wt: 465.49
Attention: For research use only. Not for human or veterinary use.
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Description

PD 312236, PD 312237 Mixture is characterized as a pyranoside lactose conjugate degradation product of the GABA analogue pregabalin . Pregabalin is a widely used anticonvulsant and neuropathic pain agent, and the study of its degradation pathways is critical for ensuring drug stability and safety . This mixture is specifically identified as a pregabalin-related impurity, making it a vital reference standard for pharmaceutical analysis . Researchers utilize this compound in analytical studies, such as those employing high-performance liquid chromatography (HPLC) and mass spectrometry, to identify and quantify degradation products in pregabalin formulations. Investigating impurities like PD 312236 and PD 312237 helps in understanding the stability profile of the parent drug, developing robust analytical methods, and complying with regulatory requirements for drug purity. The referenced application involves its role in degradation chemistry, supporting work in pharmaceutical development and quality control . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₀H₃₅NO₁₁

Molecular Weight

465.49

Synonyms

1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4R)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose, Pyranose / Furanose Mixture

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Research Applications

Approaches to the Synthesis of PD 312236 and PD 312237 for Research

The formation of PD 312236 and PD 312237 is not a conventional targeted synthesis but rather a consequence of the degradation of Pregabalin (B1679071) in the presence of lactose (B1674315). This process involves a cascade of chemical reactions, primarily the Maillard reaction followed by Amadori rearrangement. nih.gov

The initial step is the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino acid and a reducing sugar. In this context, the primary amine group of Pregabalin reacts with the aldehyde group of lactose. This is followed by an Amadori rearrangement, which leads to the formation of a stable ketosamine derivative. The resulting products are a complex mixture of stereoisomers, including PD 312236 and PD 312237.

For research applications, where the objective is to produce these compounds as analytical standards, the synthesis involves intentionally promoting these degradation pathways. This is typically achieved by heating a solution of Pregabalin and lactose under controlled conditions. nih.gov The specific isomers formed and their relative ratios can be influenced by factors such as temperature, pH, and the concentration of the reactants.

Reaction Reactants Key Conditions Products
Maillard Reaction & Amadori RearrangementPregabalin, LactoseHeating in solutionMixture including PD 312236 and PD 312237

Isolation Techniques for the Mixture from Complex Matrices

The reaction between Pregabalin and lactose yields a complex matrix containing unreacted starting materials, various intermediates, and multiple isomeric products. The isolation of the desired PD 312236 and PD 312237 mixture from this matrix is a critical step in the preparation of analytical standards.

The primary technique employed for this purpose is preparative high-performance liquid chromatography (preparative HPLC) . nih.gov This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, it is possible to resolve the complex mixture and isolate the fraction containing PD 312236 and PD 312237.

Other advanced chromatographic techniques, such as flash chromatography and simulated moving bed (SMB) chromatography , have been successfully used for the isolation of other process-related impurities of Pregabalin and could potentially be adapted for the purification of these lactose adducts. nih.gov SMB, in particular, offers a continuous separation process that can be advantageous for producing larger quantities of the reference standard in a cost-effective manner. nih.gov

Isolation Technique Principle Application Reference
Preparative HPLCDifferential partitioning of components between a stationary and mobile phase.Isolation of pregabalin-lactose conjugate degradation products. nih.gov
Flash ChromatographyRapid purification using a low-to-medium pressure pump and a plastic column.General impurity isolation. nih.gov
Simulated Moving Bed (SMB)Continuous chromatographic separation process.Cost-effective isolation of process impurities. nih.gov

Optimization of Synthetic Pathways for Analytical Standards

The "synthesis" of PD 312236 and PD 312237 for use as analytical standards is focused on maximizing their formation as degradation products. The optimization of this process involves a systematic study of the reaction conditions to enhance the yield of the desired adducts.

Key parameters for optimization include:

Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent rearrangements. However, excessive heat can lead to further degradation and the formation of undesired byproducts.

pH: The rate of the Maillard reaction is pH-dependent. Adjusting the pH of the reaction mixture can influence the formation of specific isomers.

Reactant Concentrations: The molar ratio of Pregabalin to lactose can be varied to drive the reaction towards the formation of the desired adducts.

Reaction Time: The duration of the heating process needs to be controlled to allow for the formation of the Amadori products without significant subsequent degradation.

A patent describing pregabalin-lactose conjugates outlines the formation of these by-products by heating Pregabalin in the presence of lactose, leading to significant quantities of these degradants. google.com The development of a robust and reproducible method for generating and isolating PD 312236 and PD 312237 is essential for the continued quality control of Pregabalin formulations.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of the PD 312236 and PD 312237 mixture, enabling the separation of its components and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of the components within the PD 312236 and PD 312237 mixture. wjpmr.com The development of a robust HPLC method is a meticulous process that involves the strategic selection of several key parameters to achieve optimal separation. wjpmr.com

The choice of the stationary phase, or column, is critical. A reversed-phase column, such as a C18, is often a suitable starting point for the separation of non-polar to moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous component (like water with a pH-modifying acid, such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is systematically optimized. mdpi.com This optimization can be performed under isocratic conditions, where the mobile phase composition remains constant, or through a gradient elution, where the composition is varied over the course of the analysis to enhance separation efficiency. wjpmr.com

The flow rate of the mobile phase and the column temperature are also fine-tuned to improve peak shape and resolution. Detection is commonly achieved using a UV detector set at a wavelength where both PD 312236 and PD 312237 exhibit maximum absorbance. The development process aims to achieve a method with high resolution, good peak symmetry, and a reasonable analysis time.

Table 1: Illustrative HPLC Method Parameters for Separation of a Two-Component Mixture

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) Applications in Mixture Analysis

For compounds that are volatile and thermally stable, Gas Chromatography (GC) presents a viable analytical option. The applicability of GC to the PD 312236 and PD 312237 mixture would depend on these inherent properties. In a typical GC analysis, the mixture is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the components between the stationary phase coated on the column wall and the inert carrier gas (the mobile phase). The temperature of the GC oven is a critical parameter that can be held constant (isothermal) or programmed to ramp up over time to facilitate the elution of less volatile components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Spectroscopic Approaches for Structural Elucidation (Focus on research utility)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of PD 312236 and PD 312237.

Mass Spectrometry (MS) for Component Identification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the individual components of the mixture. nih.govnih.gov When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it allows for the mass analysis of each separated component. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental formula of each compound. Fragmentation analysis, where the molecules are broken down into smaller, characteristic ions, provides further structural information that can be used to differentiate between isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules and for distinguishing between isomers. scienceopen.comresearchgate.net Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within each molecule. scienceopen.com For a mixture of isomers like PD 312236 and PD 312237, subtle differences in their chemical structures will result in distinct NMR spectra, allowing for their individual identification and the determination of their relative proportions in the mixture. researchgate.net More advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between atoms and provide a complete structural assignment for each isomer. scienceopen.com

Method Validation and Qualification in Analytical Research

Once an analytical method, such as an HPLC method, has been developed, it must be validated to ensure that it is fit for its intended purpose. wjpmr.com Method validation is a critical process in analytical research that demonstrates the reliability and accuracy of the analytical data. semanticscholar.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant change in results

The successful validation of these analytical methods ensures the generation of reliable and reproducible data in the research and analysis of the PD 312236 and PD 312237 mixture.

Development of Robust Analytical Procedures

The development of a robust analytical procedure for the PD 312236, PD 312237 mixture would primarily focus on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). These techniques offer the necessary resolution and sensitivity to separate and detect these impurities from the main Pregabalin (B1679071) API and other related substances.

A typical method development process would involve the systematic optimization of several key chromatographic parameters to achieve adequate separation and peak shape. This includes the careful selection of the stationary phase (the column), the mobile phase composition, pH, and gradient elution program, as well as the column temperature and flow rate. Given the structural similarity of the two isomers in the mixture, a high-resolution column, likely with a C18 or a phenyl-hexyl stationary phase, would be a primary candidate.

The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be essential to elute the more complex and potentially more retained conjugate impurities after the main API peak. The pH of the mobile phase would be optimized to ensure the consistent ionization state of the analytes and achieve optimal separation.

Detection is another critical aspect. Since Pregabalin and its impurities lack a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. Therefore, derivatization with a UV-absorbing agent or the use of more advanced detection techniques would be necessary. Mass spectrometry (LC-MS or LC-MS/MS) is a powerful alternative, providing not only sensitive detection but also structural information for unambiguous identification of the impurities.

A summary of typical starting parameters for an HPLC method for Pregabalin and its impurities is presented below.

ParameterTypical Conditions
Column C18 or Phenyl-Hexyl, 2.1-4.6 mm i.d., 1.7-5 µm particle size
Mobile Phase A Buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.2-1.0 mL/min
Column Temperature 25-40 °C
Detection UV (with derivatization) or Mass Spectrometry (MS)

Assessment of Analytical Sensitivity and Specificity

Once a robust analytical procedure is developed, it must be validated to ensure it is fit for its intended purpose. The assessment of analytical sensitivity and specificity are key validation parameters.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. For the this compound, specificity would be demonstrated by showing that the peaks corresponding to these impurities are well-resolved from the Pregabalin peak and any other known impurities. This is typically achieved by analyzing a sample spiked with all known related substances and demonstrating baseline separation. Peak purity analysis using a photodiode array (PDA) detector or mass spectral data can further confirm the specificity.

Sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.

The LOD and LOQ are crucial for methods intended for impurity analysis, as these impurities are often present at very low levels. These values are typically determined experimentally by analyzing a series of diluted solutions of the impurity standards and are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

The table below presents hypothetical, yet representative, validation data for the sensitivity of an analytical method for a Pregabalin-related impurity.

ParameterTypical Acceptance CriteriaIllustrative Value
Limit of Detection (LOD) Reportable0.01% of nominal concentration
Limit of Quantification (LOQ) Reportable0.03% of nominal concentration
Signal-to-Noise at LOD ≥ 33.5
Signal-to-Noise at LOQ ≥ 1011.2

Investigation of Isomeric Forms and Tautomerism Within the Mixture

Identification and Characterization of Individual Isomeric Components

Information regarding the distinct isomeric components of the PD 312236 and PD 312237 mixture is not available in the public domain. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structural arrangement of each isomer.

Dynamics of Tautomeric Interconversion within the Mixture

The potential for tautomerism within the PD 312236 and PD 312237 mixture and the dynamics of interconversion between any existing tautomers are currently unknown. Studies in this area would generally employ spectroscopic methods under varying conditions to observe and quantify the equilibrium between tautomeric forms.

Influence of Environmental Factors on Isomeric Ratios

The effect of environmental variables such as pH, temperature, and solvent polarity on the ratio of isomers within the PD 312236 and PD 312237 mixture has not been documented. Research in this area is crucial for understanding the stability and reactivity of the mixture under different conditions.

Applications As a Neurochemical Analytical Standard in Anticonvulsant Research

Role in the Development of Analytical Standards for Related Neurochemicals

The PD 312236 and PD 312237 mixture plays a pivotal role in the development and validation of analytical standards for a range of structurally and functionally related neurochemicals. As a well-characterized reference material, it provides a benchmark for the identification and quantification of new chemical entities (NCEs) with potential anticonvulsant properties. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), relies on the availability of such standards to ensure accuracy, precision, and reproducibility.

The use of this mixture facilitates the establishment of retention times, spectral characteristics, and fragmentation patterns, which are essential for the unambiguous identification of novel compounds in complex biological matrices. Furthermore, it aids in the creation of calibration curves for quantitative analysis, allowing researchers to determine the concentration of new drug candidates in preclinical and clinical samples.

Utility in Studying the Mechanisms of Action of Anticonvulsants via Analytical Referencing

Understanding the precise mechanism of action of anticonvulsant drugs is fundamental to the development of targeted and effective therapies. The PD 312236 and PD 312237 mixture serves as an invaluable analytical reference in these mechanistic studies. By comparing the neurochemical profiles of experimental systems treated with novel anticonvulsants to those treated with this standard mixture, researchers can infer potential modes of action.

For instance, if a new compound elicits a neurochemical response similar to that of the PD 312236 and PD 312237 mixture, it may suggest that the new compound interacts with similar molecular targets. This comparative analytical approach allows for the rapid screening and characterization of NCEs, helping to prioritize compounds for further investigation. The mixture can be used in various in vitro and in vivo models to assess changes in neurotransmitter levels, receptor binding affinities, and enzyme activities, providing crucial insights into the pharmacological effects of new anticonvulsant agents.

Integration into Reference Material Programs for Neurochemical Analysis

The reliability and consistency of neurochemical analysis across different laboratories and research studies are paramount. To this end, the PD 312236 and PD 312237 mixture has been integrated into formal reference material programs. These programs, often overseen by national and international metrology institutes, ensure the quality and comparability of analytical data.

Mechanistic Studies of Compound Formation and Stability

Elucidation of Degradation Pathways Leading to PD 312236, PD 312237

Information not available in the searched scientific literature.

Factors Influencing the Stability of the Mixture in Various Research Conditions

Information not available in the searched scientific literature.

Kinetic and Thermodynamic Aspects of Mixture Formation

Information not available in the searched scientific literature.

Structural Relationships and Molecular Interactions Within the Mixture

Structure-Related Investigations of Individual Isomers

PD 312236 and PD 312237 are stereoisomers of the chemical entity 4-isobutyl-2-pyrrolidinone. chemicalbook.comlgcstandards.com This compound features a chiral center at the fourth carbon of the pyrrolidinone ring, giving rise to two enantiomeric forms: (R)-4-isobutyl-2-pyrrolidinone and (S)-4-isobutyl-2-pyrrolidinone. While the specific assignment of PD 312236 and PD 312237 to the (R) or (S) configuration is not consistently documented in publicly available literature, they are understood to be these two enantiomers.

Investigations into the structure of such chiral molecules typically rely on a variety of analytical techniques to elucidate their three-dimensional arrangement and confirm their identity.

Spectroscopic and Crystallographic Data

X-ray Crystallography: This technique would provide definitive proof of the absolute stereochemistry of each isomer and detailed information about bond lengths, bond angles, and the conformation of the five-membered ring. For related compounds, such as crystalline forms of pregabalin (B1679071), X-ray powder diffraction (XRPD) is used to characterize the solid-state structure. google.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the atoms in the molecule. researchgate.net While standard NMR will not differentiate between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the (R) and (S) isomers, allowing for their distinction and quantification in a mixture.

Chiral Separation and Analysis

The separation and analysis of these enantiomers are critical, particularly in pharmaceutical applications where one isomer may have a different pharmacological or toxicological profile. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers of pregabalin and its impurities. nih.govresearchgate.net The differential interaction of the enantiomers with the chiral selector in the stationary phase allows for their resolution and individual characterization. nih.govresearchgate.net

Table 1: General Physicochemical Properties of 4-Isobutyl-2-pyrrolidinone

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
AppearancePale Yellow Oil
Boiling Point (Predicted)269.1 ± 9.0 °C
Density (Predicted)0.927 ± 0.06 g/cm³
pKa (Predicted)16.66 ± 0.40

(Data sourced from publicly available chemical databases and predictions) guidechem.comchemicalbook.com

Intermolecular Interactions within the PD 312236, PD 312237 Mixture

A mixture of enantiomers, such as that of PD 312236 and PD 312237, can exist as a racemic mixture (a 50:50 ratio of the two enantiomers) or a non-racemic mixture. The interactions between the molecules in the mixture are governed by the same fundamental forces as in the pure enantiomers, but the interplay between like (homochiral) and unlike (heterochiral) enantiomers can influence the physical properties of the mixture.

The key intermolecular forces at play in the PD 312236 and PD 312237 mixture include:

Hydrogen Bonding: The pyrrolidinone ring contains a secondary amide group, with an N-H group that can act as a hydrogen bond donor and a C=O group that can act as a hydrogen bond acceptor. This allows for the formation of strong hydrogen bonds, which can lead to the formation of dimers and larger aggregates in the liquid and solid states. In a mixture, both homochiral (R-R or S-S) and heterochiral (R-S) hydrogen-bonded dimers can form.

Van der Waals Forces: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density and are present between all molecules.

The relative strength of homochiral versus heterochiral interactions determines the solid-state behavior of the mixture. rsc.org If heterochiral interactions are more favorable, the mixture will tend to crystallize as a racemic compound, where the (R) and (S) enantiomers are present in a regular, alternating pattern within the crystal lattice. If homochiral interactions are stronger, the mixture may form a conglomerate upon crystallization, which is a physical mixture of separate (R) and (S) crystals. rsc.org The phenomenon of self-disproportionation of enantiomers (SDE) can occur in chiral compounds with SDE-phoric groups like amides, driven by these mutual interactions. acs.org

Theoretical and Computational Modeling of Mixture Behavior

While specific computational studies on the PD 312236 and PD 312237 mixture are not prominent in the literature, theoretical and computational chemistry provides powerful tools for understanding the behavior of such systems.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be employed to model the structures of the individual enantiomers and their dimers. mdpi.com These calculations can provide insights into:

Conformational Analysis: Determining the most stable conformations of the pyrrolidinone ring and the isobutyl side chain.

Interaction Energies: Calculating the binding energies of homochiral and heterochiral dimers to predict whether the formation of a racemic compound or a conglomerate is more energetically favorable. The relative energies of intermediates and transition states can be modeled to understand reaction pathways. nih.govrsc.org

Spectroscopic Properties: Predicting NMR chemical shifts and other spectroscopic data to aid in the interpretation of experimental results.

Molecular Dynamics (MD) Simulations

MD simulations can be used to model the behavior of a large number of PD 312236 and PD 312237 molecules in the liquid state or in solution. researchgate.net These simulations can provide a dynamic picture of the intermolecular interactions and can be used to calculate macroscopic properties such as density and viscosity. MD simulations are also valuable for studying the nucleation and growth of crystals from the mixture, which can help in understanding the crystallization behavior. mdpi.com

Table 2: Illustrative Computational Approaches for Mixture Analysis

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT)Calculation of monomer and dimer energies.Prediction of stable conformations, relative stability of homochiral vs. heterochiral pairs, hydrogen bond strengths.
Molecular Dynamics (MD)Simulation of the bulk liquid or solution.Understanding of liquid structure, diffusion coefficients, and the initial stages of crystallization.
Quantitative Structure-Activity Relationship (QSAR)Modeling relationships between structure and properties.Although more common for biological activity, can be adapted to predict physical properties of similar pyrrolidinone derivatives. scispace.com

The application of these computational tools, in conjunction with experimental data, is essential for a comprehensive understanding of the structural and interactive properties of the PD 312236 and PD 312237 mixture. Such knowledge is particularly valuable in the pharmaceutical industry for controlling impurities and ensuring the quality and consistency of drug substances like Pregabalin.

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Techniques for Enhanced Resolution

The separation of isomeric compounds is a significant challenge in analytical chemistry. up.pt Future research will likely focus on developing high-resolution analytical techniques to effectively separate and quantify the individual isomers of PD 312236 and PD 312237.

Emerging trends in analytical chemistry, such as miniaturization and automation, are expected to play a crucial role. chemistryviews.org Techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are powerful tools for chiral separations. nih.gov The development of novel chiral stationary phases (CSPs) for HPLC and chiral selectors for CE could offer enhanced selectivity for the PD 312236 and PD 312237 isomers. acs.org Furthermore, supercritical fluid chromatography (SFC) presents a promising alternative, often providing complementary selectivity to HPLC and GC for chiral separations.

Recent advancements in molecular rotational resonance (MRR) spectroscopy offer a unique approach to analyzing isomeric mixtures without the need for physical separation. nih.govresearchgate.net This technique is highly sensitive to a molecule's three-dimensional structure, allowing for the unambiguous identification and quantification of each isomer present in a mixture. nih.govresearchgate.net

Table 1: Potential Analytical Techniques for Resolution of PD 312236 and PD 312237

TechniquePrinciplePotential Advantages for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)Differential interaction of isomers with a chiral stationary phase leads to separation. nih.govHigh resolution and established methodology. nih.gov
Capillary Electrophoresis (CE) with Chiral SelectorsDifferential migration of isomers in an electric field in the presence of a chiral selector. nih.govHigh efficiency, small sample volume, and rapid analysis. nih.gov
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase, often providing unique selectivity for chiral compounds. Fast separations and reduced solvent consumption.
Molecular Rotational Resonance (MRR) SpectroscopyMeasures the rotational transitions of molecules in the gas phase, which are unique to each isomer's structure. nih.govresearchgate.netUnambiguous identification and quantification without physical separation. nih.govresearchgate.net

Exploration of Advanced Synthetic Routes for Isomer-Specific Studies

To fully understand the individual biological activities and properties of PD 312236 and PD 312237, the development of synthetic methods that can produce each isomer in high purity is essential. nih.gov This field, known as stereoselective synthesis, aims to control the formation of specific stereoisomers. arizona.eduethz.chalchemyst.co.uk

Future research will likely focus on developing asymmetric synthesis strategies to selectively produce either PD 312236 or PD 312237. ethz.ch This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool". ethz.ch The goal is to achieve high diastereoselectivity and enantioselectivity, leading to the desired isomer with minimal contamination from the other. youtube.com

The challenges in stereoselective synthesis include developing efficient catalysts with broad substrate scope and achieving simultaneous control over multiple stereocenters. arizona.edu A deeper understanding of reaction mechanisms is crucial for improving the predictability and control of stereochemical outcomes. arizona.edu

Broader Applications as a Research Standard in Chemical Biology

Once robust methods for the separation and individual synthesis of PD 312236 and PD 312237 are established, the mixture and its pure isomers can serve as valuable research standards in chemical biology. The study of how different isomers of a molecule interact with biological systems is a fundamental aspect of pharmacology and drug development. wikipedia.orgsolubilityofthings.comnih.gov

The availability of well-characterized isomeric standards is crucial for:

Validating analytical methods: The separated isomers can be used to confirm the resolution and accuracy of new analytical techniques.

Structure-activity relationship (SAR) studies: By comparing the biological activity of the individual isomers, researchers can gain insights into the specific structural features required for a desired biological effect. solubilityofthings.com

Pharmacokinetic and pharmacodynamic studies: Investigating how the body absorbs, distributes, metabolizes, and excretes each isomer can reveal important differences in their therapeutic potential and side-effect profiles. nih.gov

The use of isomeric mixtures and their pure components as research tools is critical for advancing our understanding of the role of stereochemistry in biological processes. solubilityofthings.comnih.govresearchgate.net

Q & A

Q. How to ensure data validity in long-term stability studies of PD mixtures?

  • Methodological Answer :
  • Collect time-series data and use time-lagged regression to account for temporal autocorrelation .
  • Report raw data alongside processed results (e.g., XAS spectra before and after normalization) to enhance transparency .

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